1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and sulfathiazole.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as nicotine and proline.
Uniqueness
1-(Dimethyl-1,3-thiazol-4-YL)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to its specific combination of thiazole and pyrrolidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C11H16N2OS |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H16N2OS/c1-7-11(13-8(2)15-7)10(14)6-9-4-3-5-12-9/h9,12H,3-6H2,1-2H3 |
InChI Key |
QSDDYYHMCLYSLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)CC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.